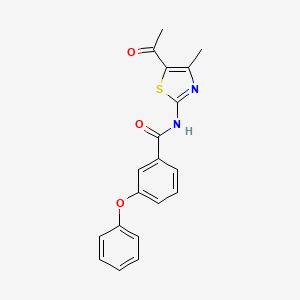

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

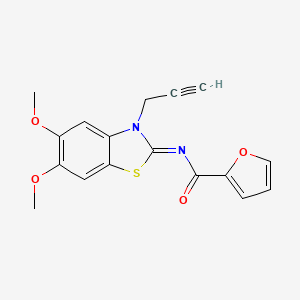

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, also known as AMTB, is a compound that has gained attention in scientific research due to its potential as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation.

Applications De Recherche Scientifique

Pharmacological Applications and Research

Efficacy in Pheochromocytoma Management Studies have explored the effectiveness of phenoxybenzamine derivatives in the preoperative management of pheochromocytoma, a tumor of the adrenal gland medulla. Phenoxybenzamine, a non-selective alpha-adrenergic antagonist, has been used to control blood pressure in affected patients. Research indicates that alternatives like doxazosin can offer comparable efficacy with fewer side effects, highlighting the role of phenoxybenzamide derivatives in managing catecholamine-secreting tumors (Prys‐roberts & Farndon, 2002).

Innovative Radioligands for Imaging The development of radioligands based on phenoxybenzamide structures for imaging peripheral benzodiazepine receptors (PBRs) showcases another application. These compounds are used in positron emission tomography (PET) imaging to study inflammation and other pathologies in the brain and other tissues, providing insights into their biodistribution and potential therapeutic implications (Brown et al., 2007).

Environmental and Health Impact Studies Phenoxybenzamide derivatives have been examined for their environmental presence and impact on health, particularly concerning their endocrine-disrupting potential. Studies investigating the serum levels of such compounds in populations exposed to pesticides, and their implications for cancer hypotheses, provide critical data on occupational and environmental health risks (Smith et al., 1992).

Propriétés

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-17(13(2)22)25-19(20-12)21-18(23)14-7-6-10-16(11-14)24-15-8-4-3-5-9-15/h3-11H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRHRWLUFGIBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2687577.png)

![(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B2687578.png)

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2687591.png)